molecular formula C10H15N3 B1519237 4-[Ethyl(methyl)amino]benzene-1-carboximidamide CAS No. 1094944-38-3

4-[Ethyl(methyl)amino]benzene-1-carboximidamide

Cat. No.: B1519237
CAS No.: 1094944-38-3
M. Wt: 177.25 g/mol
InChI Key: AASPYQTZAUYOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Ethyl(methyl)amino]benzene-1-carboximidamide, also known as Ethyl-methylamino-carboximidamide (EMAC), is a chemical compound. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C10H15N3. Its molecular weight is 177.25 g/mol. The InChI code is 1S/C10H15N3/c1-3-13(2)9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3,(H3,11,12) .


Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .

Scientific Research Applications

Polymer Science and Materials

  • Synthesis and Characterization of Novel Aromatic Polyimides : New diamines, including derivatives similar to "4-[Ethyl(methyl)amino]benzene-1-carboximidamide," were synthesized and polymerized to produce polyimides. These polymers exhibited solubility in organic solvents and showed high thermal stability, with degradation temperatures ranging from 240°C to 550°C and glass transition temperatures (Tg) between 168°C and 254°C. Such materials have potential applications in the electronics and aerospace industries due to their excellent thermal and chemical resistance (Butt et al., 2005).

Cancer Research

  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer : Research involving the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound structurally related to "this compound," led to the discovery of agents showing significant antiproliferative potential against MCF-7 breast cancer cell lines. One compound induced apoptosis with a 26.86% reduction in cell viability, highlighting the potential for developing new chemotherapeutic agents (Gad et al., 2020).

Enzymatic Activity and Bioconjugation

  • Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media : The study investigated the amide formation between carboxylic acids and amines, employing compounds similar to "this compound." This research is crucial for understanding bioconjugation mechanisms in drug development and biomaterials science, providing insights into the efficiency and selectivity of carbodiimide-mediated reactions in aqueous media (Nakajima & Ikada, 1995).

Safety and Hazards

The safety information for 4-[Ethyl(methyl)amino]benzene-1-carboximidamide includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

4-[ethyl(methyl)amino]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-3-13(2)9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASPYQTZAUYOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[Ethyl(methyl)amino]benzene-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
4-[Ethyl(methyl)amino]benzene-1-carboximidamide
Reactant of Route 3
Reactant of Route 3
4-[Ethyl(methyl)amino]benzene-1-carboximidamide
Reactant of Route 4
Reactant of Route 4
4-[Ethyl(methyl)amino]benzene-1-carboximidamide
Reactant of Route 5
4-[Ethyl(methyl)amino]benzene-1-carboximidamide
Reactant of Route 6
Reactant of Route 6
4-[Ethyl(methyl)amino]benzene-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.